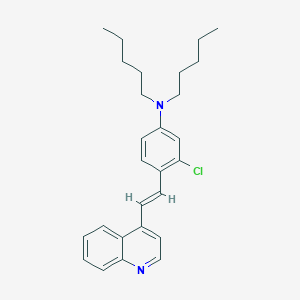

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline

Description

Properties

Molecular Formula |

C27H33ClN2 |

|---|---|

Molecular Weight |

421.0 g/mol |

IUPAC Name |

3-chloro-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline |

InChI |

InChI=1S/C27H33ClN2/c1-3-5-9-19-30(20-10-6-4-2)24-16-15-23(26(28)21-24)14-13-22-17-18-29-27-12-8-7-11-25(22)27/h7-8,11-18,21H,3-6,9-10,19-20H2,1-2H3/b14-13+ |

InChI Key |

AGKMCNIDMVVSHJ-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCCN(CCCCC)C1=CC(=C(C=C1)/C=C/C2=CC=NC3=CC=CC=C23)Cl |

Canonical SMILES |

CCCCCN(CCCCC)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated derivatives .

Scientific Research Applications

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects. The vinyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Moiety

a. N,N-Diethyl Analogues

- Compound: N-{7-Chloro-2-[2-(2-chlorophenyl)vinyl]quinolin-4-yl}-N,N-diethyl-pentane-1,4-diamine (CAS 10023-54-8) Key Differences: Shorter ethyl groups instead of pentyl chains.

b. Aromatic and Heterocyclic Substituents

- Compound: 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline Key Differences: Replaces the quinoline-vinyl group with a nitrothiophene-chlorophenoxy system. Impact: Enhanced electron-deficient character due to nitro and chlorophenoxy groups, favoring charge-transfer interactions.

c. Methylthio and Pyridyl Substituents

- Compound: 3-Chloro-N,N-dimethyl-4-((methylthio)(phenyl)methyl)aniline (5d) Key Differences: Methylthio and phenyl groups instead of quinoline-vinyl and dipentyl chains. Impact: The methylthio group introduces sulfur-based reactivity (e.g., oxidation to sulfoxides), while the absence of a conjugated π-system limits applications in optoelectronics .

Variations in the Heterocyclic Core

a. Quinoxaline-Based Analogues

- Compound: (E)-N,N-Bis(2-((tert-butyldimethylsilyl)oxy)ethyl)-4-(2-(2-methyl-3-phenylquinoxalin-6-yl)vinyl)aniline Key Differences: Quinoxaline replaces quinoline; silyl ethers are present. Impact: Quinoxaline’s dual nitrogen atoms increase electron deficiency, enhancing charge-transfer properties. Silyl ethers improve solubility but require deprotection for further functionalization .

b. Pyridine and Pyrrole Hybrids

- Compounds: (2-(4-R-phenyl)quinolin-4-yl)(pyrrole-2-yl)-methanone (II-5) and (2-(4-R-phenyl)quinolin-4-yl)(pyridin-2-yl)-methanone (YS-2) Key Differences: Carbonyl-linked pyrrole or pyridine instead of a vinyl bridge. Impact: The carbonyl group disrupts conjugation, reducing π-electron delocalization. These compounds exhibit lower thermal stability but higher polarity, aiding chromatographic separation .

Functional Group Comparisons

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely involves a Heck-type coupling for the vinyl bridge, similar to ’s methods, but optimization is required for the bulky dipentyl groups.

- Biological Activity: Quinoline derivatives often exhibit antimicrobial or anticancer properties. The dipentyl chains may enhance cell membrane penetration, while the chlorine atom could modulate toxicity .

- Material Science: The conjugated system aligns with D-π-A chromophores used in nonlinear optics (NLO). The dipentyl groups may improve processability in polymer matrices compared to shorter alkyl chains .

Biological Activity

Chemical Structure and Properties

3-Chloro-N,N-dipentyl-4-(2-(quinolin-4-yl)vinyl)aniline is characterized by a chloro-substituted aniline structure with a quinoline moiety. The presence of the quinoline ring is significant as it is often associated with various biological activities, including antitumor and antimicrobial effects.

Antitumor Activity

Research indicates that compounds containing quinoline derivatives exhibit notable antitumor properties. For instance, studies have shown that quinoline-based compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. In vitro studies demonstrated that similar structures can effectively target specific cancer cell lines, leading to reduced viability and increased apoptosis markers.

The biological activity of this compound may involve:

- Inhibition of DNA synthesis : Quinoline derivatives often interfere with nucleic acid synthesis, which is critical for cancer cell replication.

- Induction of oxidative stress : The compound may elevate reactive oxygen species (ROS) levels, leading to oxidative damage in cancer cells.

- Modulation of signaling pathways : The interaction with cellular signaling pathways that regulate cell survival and proliferation could be a potential mechanism.

Antimicrobial Activity

Quinoline derivatives have also been noted for their antimicrobial properties. Studies suggest that they can be effective against various bacterial strains by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Study 1: Antitumor Efficacy in Cell Lines

A study evaluated the efficacy of a related quinoline derivative on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Chloro-N,N-dipentyl... | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Quinoline derivative A | MCF-7 | 10.0 | DNA synthesis inhibition |

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial activity of related quinoline compounds was assessed against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition at low concentrations.

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chloro-N,N-dipentyl... | E. coli | 15 µg/mL |

| Quinoline derivative B | S. aureus | 5 µg/mL |

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activities of quinoline derivatives. For example, modifications at the C-4 position of the quinoline ring have been shown to improve selectivity and potency against specific targets.

Structure-Activity Relationship (SAR)

Studies suggest that the presence of alkyl chains (like pentyl groups in this compound) can influence lipophilicity, thereby affecting cellular uptake and bioavailability. The chloro substitution is also crucial for enhancing the compound's reactivity and biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.